

An In-depth Technical Guide to 4,6-Dibromo-1H-indazole

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Compound of Interest

Compound Name: 4,6-Dibromo-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their role as privileged scaffolds is primarily due to their structural resemblance to purines, enabling them to function as effective kinase inhibitors. [2] Among these, **4,6-Dibromo-1H-indazole** is a key synthetic intermediate. The strategic placement of bromine atoms at the C4 and C6 positions provides two reactive sites for further functionalization, typically through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug design, making it a valuable building block for developing targeted therapeutics, particularly in oncology.[3] This guide provides a detailed overview of the physicochemical properties, synthetic considerations, and biological relevance of **4,6-Dibromo-1H-indazole**.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic data for **4,6-Dibromo-1H-indazole** are critical for its application in synthesis and drug design. While experimental data for this specific compound is limited, properties can be reliably predicted or inferred from closely related analogues.

Property	Value	Source / Note
Molecular Formula	C ₇ H ₄ Br ₂ N ₂	-
Molecular Weight	275.93 g/mol	-
CAS Number	447430-07-1	-
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	~533.1 ± 45.0 °C	Predicted for 4,6-Dibromo-1H-indazole-3-carboxylic acid
Density	~2.285 ± 0.06 g/cm ³	Predicted for 4,6-Dibromo-1H-indazole-3-carboxylic acid
pKa	~1.27 ± 0.10	Predicted for 4,6-Dibromo-1H-indazole-3-carboxylic acid
LogP	~3.09	Predicted for isomeric 5,6-Dibromo-1H-indazole
¹ H NMR	Predicted shifts would appear in the aromatic region (approx. 7.0-8.5 ppm).	Based on data for 6-Bromo-1H-indazole.[4]
¹³ C NMR	Predicted shifts would show 7 distinct signals in the aromatic region.	Based on data for 6-Bromo-1H-indazole.[4]
IR Spectroscopy	Predicted peaks: ~3100-3000 cm ⁻¹ (N-H stretch), ~1600-1450 cm ⁻¹ (C=C stretch), ~800-600 cm ⁻¹ (C-Br stretch).	Based on characteristic functional group frequencies.
Mass Spectrometry	Expected M, M+2, M+4 isotopic pattern characteristic of two bromine atoms.	-

Experimental Protocols

The synthesis and analysis of **4,6-Dibromo-1H-indazole** and its derivatives involve standard organic chemistry techniques. Below are representative protocols for synthesis and quality control.

General Synthetic Protocol for a Disubstituted 1H-Indazole

The synthesis of 4,6-disubstituted indazoles can be achieved through various methods, often starting from appropriately substituted anilines. A common route involves diazotization followed by cyclization.^[5]

Example: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline^[5]

- **Acetylation:** Dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.
- **Diazotization and Cyclization:** To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.
- **Work-up and Hydrolysis:** After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to facilitate hydrolysis of the acetyl group.
- **Isolation and Purification:** Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution to precipitate the product. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield the final product.

Quality Control and Spectroscopic Analysis Protocol

Ensuring the purity and structural integrity of **4,6-Dibromo-1H-indazole** is crucial. A standard workflow involves a combination of chromatographic and spectroscopic methods.^[4]

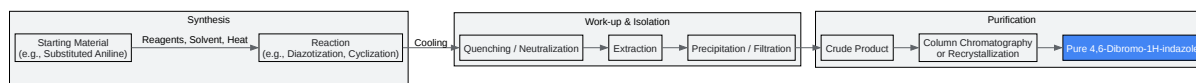
- **Sample Preparation:** Dissolve an accurately weighed sample (5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or in a volatile solvent (e.g., methanol) for MS and HPLC analysis.

- **NMR Spectroscopy:** Acquire ^1H and ^{13}C NMR spectra to confirm the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration should be consistent with the structure of **4,6-Dibromo-1H-indazole**.
- **Mass Spectrometry (MS):** Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should exhibit the characteristic isotopic pattern for a molecule containing two bromine atoms.
- **Infrared (IR) Spectroscopy:** Employ Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory, to identify key functional groups such as N-H and C-Br bonds.
- **High-Performance Liquid Chromatography (HPLC):** Use a reverse-phase HPLC method to assess the purity of the compound. The chromatogram should show a single major peak, and the purity is typically calculated based on the area percentage.

Visualized Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a substituted indazole derivative.

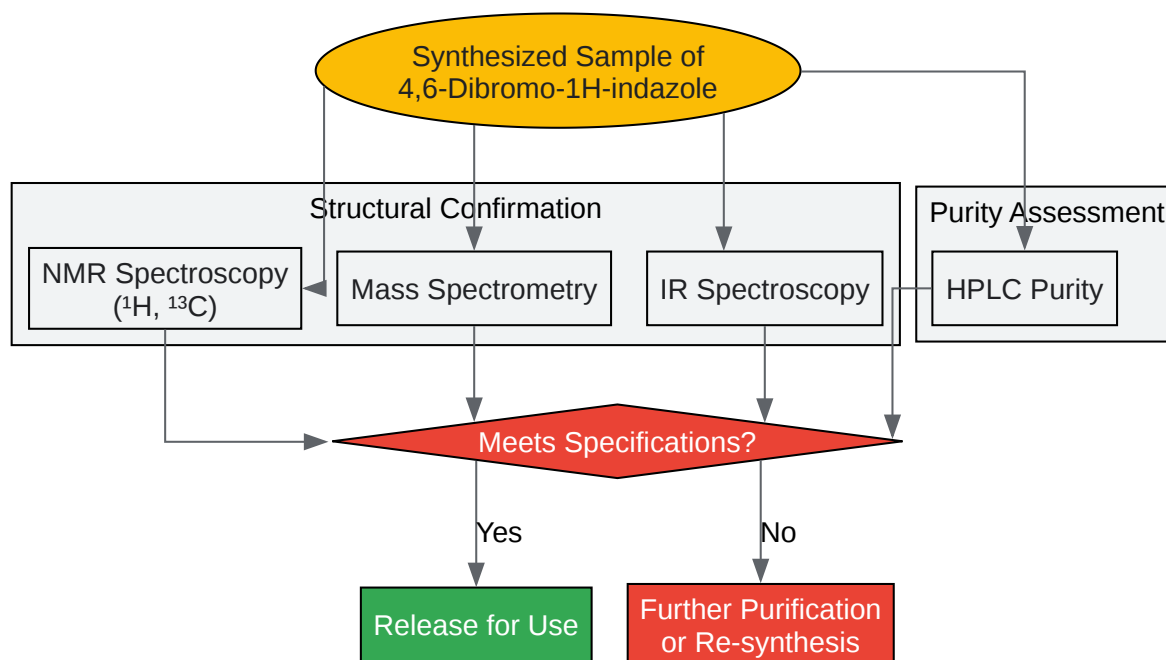


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A typical workflow for indazole synthesis and purification.

Quality Control Analysis Workflow

This diagram outlines the standard analytical steps for the quality control of a synthesized chemical intermediate like **4,6-Dibromo-1H-indazole**.



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Workflow for the Quality Control of **4,6-Dibromo-1H-indazole**.

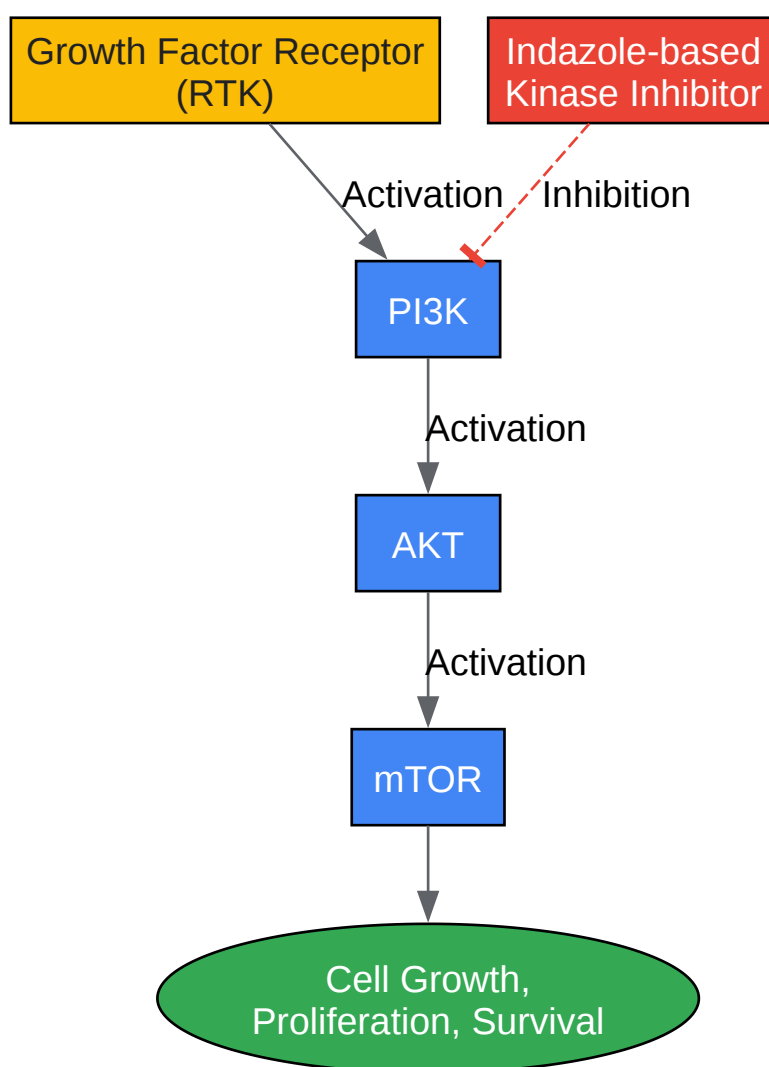
Biological Context and Signaling Pathways

Indazole-based molecules are frequently designed as protein kinase inhibitors.[6] Kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival, by phosphorylating target proteins. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. The 4,6-disubstituted indazole scaffold can be elaborated to target the ATP-binding site of specific kinases.

For example, derivatives of this scaffold could potentially inhibit kinases within the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival and is often hyperactivated in tumors.[7]

Conceptual PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified PI3K/AKT/mTOR pathway and indicates the conceptual point of inhibition by a kinase inhibitor, for which **4,6-Dibromo-1H-indazole** could serve as a synthetic precursor.



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Conceptual inhibition of the PI3K signaling pathway.

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